molecular formula C9H10N2O B11921625 6-Amino-2,3-dihydroquinolin-4(1H)-one

6-Amino-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11921625
M. Wt: 162.19 g/mol
InChI Key: RBFLCZIHUAJKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2,3-dihydroquinolin-4(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and agrochemical research. This dihydroquinolin-4-one structure is a key precursor for synthesizing diverse bioactive molecules. Recent studies highlight the potential of similar quinolin-4-one derivatives as promising succinate dehydrogenase inhibitors (SDHIs), a class of compounds known for their fungicidal activity against various plant pathogenic fungi . Furthermore, the dihydroquinolin-4-one core is a valuable template in anticancer drug discovery. Structural analogs have been designed and synthesized as novel tubulin polymerization inhibitors, which target the colchicine binding site and demonstrate potent antiproliferative effects against multiple cancer cell lines . The synthetic accessibility of the quinolin-4-one core allows for an unlimited number of functionalized analogs, enabling extensive structure-activity relationship studies . Several classical and modern synthetic methods, such as the Conrad-Limpach protocol or cyclization of o-aminochalcones, can be employed for its preparation . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-amino-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H10N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4,10H2

InChI Key

RBFLCZIHUAJKPG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 6 Amino 2,3 Dihydroquinolin 4 1h One and Analogues

Strategies for Dihydroquinolinone Core Formation

The synthesis of the 2,3-dihydroquinolin-4(1H)-one core is a central theme in the preparation of this class of compounds. Chemists have developed a range of strategies that offer different advantages concerning substrate scope, efficiency, and reaction conditions. These methods include the ring-closure of linear precursors and the assembly from multiple simple molecules.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and widely used strategy for constructing the dihydroquinolinone framework. These reactions involve the formation of a key carbon-nitrogen or carbon-carbon bond from a suitably functionalized aniline (B41778) derivative, leading to the fused heterocyclic ring system.

The cyclization of 2-amino chalcones (or their precursors, 2-aminoacetophenones and aldehydes) is a classic and effective method for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org This transformation involves an intramolecular aza-Michael addition reaction. Various catalytic systems have been developed to promote this cyclization under mild and efficient conditions.

Key research findings include:

Lewis Acid Catalysis : Zirconyl nitrate (B79036) has been employed as a water-tolerant Lewis acid catalyst for the efficient intramolecular cyclization of o-aminochalcones, providing good yields under mild conditions. organic-chemistry.org Similarly, indium(III) chloride impregnated on silica (B1680970) gel has been used to facilitate the reaction under solvent-free microwave irradiation, highlighting an environmentally benign approach. organic-chemistry.org

Silver(I) Catalysis : A one-pot procedure using silver(I) triflate as a catalyst allows for the reaction of o-aminoacetophenones and aromatic aldehydes to form the corresponding dihydroquinolinones. organic-chemistry.org This method is valued for its operational simplicity and tolerance of a wide range of functional groups on the aldehyde component. organic-chemistry.org

Hydride Shift Mechanism : An alternative pathway involves a Lewis acid-activated 1,7-hydride shift in amino-substituted chalcones. organic-chemistry.org This shift forms a zwitterionic iminium enolate intermediate, which then collapses to yield the dihydroquinolin-4-one product with high diastereoselectivity. organic-chemistry.org

Catalytic Systems for Cyclization of 2-Amino Chalcones
CatalystStarting MaterialsConditionsKey FeatureReference
Zirconyl Nitrateo-Amino chalconesMild conditionsWater-tolerant Lewis acid organic-chemistry.org
Indium(III) chloride/Silica gelo-Amino chalconesMicrowave, solvent-freeEnvironmentally friendly organic-chemistry.org
Silver(I) triflateo-Aminoacetophenones and aldehydesOne-potBroad functional group tolerance organic-chemistry.org
Lewis Acids (general)Amino-substituted chalcones-Proceeds via 1,7-hydride shift organic-chemistry.org

The use of 2-aminobenzophenone (B122507) derivatives provides another pathway to the dihydroquinolinone scaffold. These starting materials are valuable synthons for a variety of heterocyclic systems. asianpubs.org One reported method involves the reaction of a 2-aminobenzophenone with a cyclic 1,3-dione. For instance, the reaction between 2-aminobenzophenone and cyclohexane-1,3-dione catalyzed by niobium pentachloride (NbCl5) in glycerol (B35011) at elevated temperatures yields a 1,2-dihydroquinoline (B8789712) derivative. jptcp.com This approach constructs the second ring by incorporating the dione (B5365651) component.

While 2-aminobenzylamine derivatives are common precursors in heterocyclic synthesis, their cyclization predominantly leads to the formation of 2,3-dihydroquinazolin-4(1H)-ones, which feature two nitrogen atoms in the newly formed ring. nih.gov Synthetic routes starting from 2-aminobenzylamine derivatives to form the 2,3-dihydroquinolin-4(1H)-one core, which requires the incorporation of two carbon atoms to complete the ring, are not widely documented in chemical literature.

The intramolecular cyclization of appropriately substituted anilides serves as a versatile strategy for forming the dihydroquinolinone ring. These methods often rely on transition metal catalysis to facilitate the key ring-forming bond.

Notable strategies include:

Nickel-Catalyzed Reductive Cyclization : Baylis-Hillman adducts derived from 2-cyanoaniline can undergo a nickel-catalyzed reductive cyclization to afford 2,3-dihydroquinolin-4(1H)-ones. rsc.orgresearchgate.net This method is particularly useful for creating quinolinones with a quaternary carbon center at the C3 position. rsc.org

Palladium-Catalyzed Cyclization : N-alkenyl-2-haloanilides are effective substrates for palladium-catalyzed intramolecular cyclization. This process, a form of nucleopalladation, typically involves the trans addition of the nitrogen nucleophile and the palladium catalyst across the double bond, followed by subsequent steps to yield the final heterocyclic product. nih.gov

Triflic Anhydride Promotion : While often leading to the fully oxidized quinolin-2(1H)-one, the intramolecular cyclization of N-aryl cinnamides can be promoted by triflic anhydride. organic-chemistry.org This reaction proceeds through a reactive iminium triflate intermediate, followed by nucleophilic attack and oxidation. organic-chemistry.org

Methods for Cyclization of 2-Substituted Anilides
MethodSubstrate TypeCatalyst/PromoterKey FeatureReference
Reductive CyclizationBaylis-Hillman adducts of 2-cyanoanilineNickel catalystForms C3-quaternary centers rsc.orgresearchgate.net
NucleopalladationN-alkenyl-2-haloanilidesPalladium catalystStereospecific trans-aminopalladation nih.gov
Electrophilic CyclizationN-aryl cinnamidesTriflic anhydrideForms quinolin-2(1H)-ones via iminium intermediate organic-chemistry.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more simple starting materials in a single, efficient step. nih.gov This approach is prized for its atom economy and ability to rapidly generate libraries of structurally diverse compounds. nih.gov Several MCRs have been developed for the synthesis of quinoline (B57606) and dihydroquinoline cores. For instance, a four-component reaction for synthesizing 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles has been reported, demonstrating the utility of MCRs in building complex heterocyclic systems containing an amino group. nih.gov While a specific MCR for 6-amino-2,3-dihydroquinolin-4(1H)-one is not prominently detailed, the general principles are applicable. Such a reaction would typically involve an aniline derivative (like a p-phenylenediamine), a component to provide the C2 and C3 carbons (like an α,β-unsaturated carbonyl compound), and a carbonyl source for C4, all brought together under catalytic or thermal conditions.

Dehydrogenative Cyclization Methods

Dehydrogenative cyclization has emerged as a powerful strategy for the synthesis of quinolones, offering an atom-economical approach that avoids pre-functionalized starting materials. One notable advancement is the ruthenium-catalyzed dehydrogenative annulation of alcohols with 2'-aminoacetophenones. rsc.orgrsc.orgresearchgate.net This methodology allows for the construction of 2,3-disubstituted-4-quinolones in a single step. The reaction proceeds through a C-alkylation followed by aldol (B89426) condensation and subsequent annulation. rsc.org While direct synthesis of this compound via this method using 4-amino-2-aminoacetophenone has not been explicitly detailed, the protocol's tolerance for various substituted aminoacetophenones suggests its potential applicability. rsc.orgrsc.org

The general transformation involves the reaction of a 2'-aminoacetophenone (B46740) with a primary alcohol in the presence of a ruthenium pincer complex, typically under solvent-free conditions at elevated temperatures. rsc.orgrsc.org The versatility of this method is demonstrated by its broad substrate scope, accommodating a range of alcohols and substituted 2'-aminoacetophenones. rsc.orgresearchgate.net

Table 1: Examples of Ruthenium-Catalyzed Dehydrogenative Cyclization for 4-Quinolone Synthesis

Entry 2'-Aminoacetophenone Alcohol Catalyst Product Yield (%)
1 2'-aminoacetophenone Benzyl alcohol Acridine-based SNS-Ru 2-Phenyl-4-quinolone 55
2 2'-aminoacetophenone 4-Methylbenzyl alcohol Acridine-based SNS-Ru 2-(p-tolyl)-4-quinolone 85
3 2'-aminoacetophenone 4-Methoxybenzyl alcohol Acridine-based SNS-Ru 2-(4-methoxyphenyl)-4-quinolone 88

One-Pot Synthetic Procedures

One-pot syntheses of dihydroquinolinone derivatives are highly valued for their operational simplicity, reduced waste generation, and ability to rapidly build molecular complexity from simple precursors. ajgreenchem.comnih.gov These procedures often involve multicomponent reactions where three or more reactants are combined in a single flask to form the desired product, obviating the need for isolation of intermediates. nih.gov For instance, the synthesis of dihydroquinoline analogues can be achieved through a one-pot condensation reaction using a suitable catalyst. ajgreenchem.com

A notable example is the synthesis of 2-aryl- and 2-alkyl-3-amido dihydroquinolones using a BINOL-derived copper(II) catalyst. rsc.org This high-yielding and diastereoselective route demonstrates the power of one-pot procedures in generating structurally complex and biologically relevant molecules. While not directly producing the 6-amino substituted target, the use of appropriately substituted anilines in similar one-pot setups represents a viable strategy. Another approach involves a Rh/Pd/Cu catalyst system for an efficient one-pot synthesis of dihydroquinolinones through a conjugate-addition/amidation/amidation reaction sequence. organic-chemistry.org

Table 2: One-Pot Synthesis of Dihydroquinolinone Analogues

Entry Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type
1 Aniline Aldehyde Barbituric Acid NCTDSS Dihydroquinolino[4,3-b]quinoline-dione
2 Aniline Dimedone Aldehyde NCTDSS Tetrahydroacridinone

NCTDSS: Nanocrystalline-TiO2 on dodecyl-sulfated silica support ajgreenchem.com

Regioselective Introduction of the Amino Moiety at the C6-Position

The introduction of an amino group at the C6-position of the dihydroquinolinone ring is a key synthetic step for accessing the title compound. This is typically achieved either by the reduction of a pre-installed nitro group or, in principle, through direct amination techniques.

Reduction of Nitro-Substituted Dihydroquinolinone Precursors

The most common and reliable method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 6-nitro-2,3-dihydroquinolin-4(1H)-one. This transformation is a standard procedure in organic synthesis, with a variety of reducing agents and catalytic systems available. nih.gov

Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. mdpi.comstevens.edu The reaction is typically carried out under an atmosphere of hydrogen gas. stevens.edu A key advantage of this method is its high efficiency and the clean nature of the reaction, with water being the primary byproduct. The reduction of aromatic nitro compounds generally proceeds through nitroso and hydroxylamine (B1172632) intermediates, which are rapidly converted to the final amine under the reaction conditions. almacgroup.comitc.mx

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen, employing hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst like Pd/C. mdpi.com This method is often preferred for its operational simplicity and safety.

Table 3: Common Methods for the Reduction of Aromatic Nitro Compounds

Method Catalyst Hydrogen Source Solvent Key Features
Catalytic Hydrogenation Pd/C, PtO₂, Raney Ni H₂ gas Alcohols, Ethyl Acetate (B1210297) High efficiency, clean reaction. stevens.edu
Transfer Hydrogenation Pd/C Ammonium formate, Formic acid Alcohols, Water Avoids use of flammable H₂ gas, simple setup. mdpi.com

Direct Amination Approaches

Direct C-H amination represents a highly desirable and atom-economical approach to installing amino groups onto aromatic and heterocyclic scaffolds, as it avoids the need for pre-functionalization (e.g., nitration and subsequent reduction). nih.gov However, achieving regioselective direct amination at the C6-position of the 2,3-dihydroquinolin-4(1H)-one core is a significant synthetic challenge.

While methods for the direct amination of some quinoline derivatives have been reported, such as the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines, these are often directed by the activating nitro group to positions ortho or para to it. nih.gov Palladium-catalyzed C-N bond-forming reactions have also been used to construct complex quinoline-containing heterocycles, but these typically involve coupling reactions with pre-halogenated substrates rather than direct C-H activation. researchgate.net

The development of a catalytic system that can directly and selectively functionalize the C6 C-H bond of the 2,3-dihydroquinolin-4(1H)-one scaffold with an amino group remains an active area of research. Such a breakthrough would provide a more streamlined and efficient route to this compound and its derivatives.

Catalytic Systems and Reaction Conditions in Dihydroquinolinone Synthesis

The choice of catalyst and reaction conditions is paramount in the synthesis of dihydroquinolinones, influencing yield, selectivity, and reaction efficiency. Acid catalysis, in particular, plays a significant role in several key synthetic transformations.

Acid-Catalyzed Reactions

Acid catalysts are frequently employed to promote the cyclization step in the synthesis of dihydroquinolinones, most notably in the reaction of chalcone (B49325) precursors. nih.gov Chalcones, which are α,β-unsaturated ketones, can be synthesized from the condensation of an o-aminoacetophenone with an aldehyde. The subsequent intramolecular cyclization of the resulting o-aminochalcone to a 2,3-dihydroquinolin-4(1H)-one is often facilitated by an acid catalyst. nih.govnih.govresearchgate.net

The mechanism typically involves the acid-catalyzed Michael addition of the aniline nitrogen to the enone system, followed by an intramolecular condensation to form the heterocyclic ring. A variety of acids can be used to promote this transformation, ranging from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids.

Table 4: Acid Catalysts in the Synthesis of Dihydroquinolinones from Chalcones

Catalyst Substrate Reaction Type Key Features
NaOH/HCl o-Aminoacetophenone and Aldehyde Claisen-Schmidt Condensation followed by Cyclization Classic two-step procedure to form the chalcone, then cyclize. nih.gov
Zirconyl Nitrate o-Aminochalcones Intramolecular Cyclization Water-tolerant Lewis acid, mild reaction conditions, improved yields.

Base-Catalyzed Reactions

Base-catalyzed methodologies provide a metal-free approach to the synthesis of dihydroquinolinone scaffolds. These reactions often proceed through cascade or domino sequences, offering an atom-economical route to the desired products. A notable example involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base. DBU has been shown to effectively mediate the formal [4+2] annulation of aza-ortho-quinone methides, generated in situ from o-chloromethyl anilines, with enolates derived from azlactones. This method furnishes biologically significant 3,4-dihydroquinolin-2(1H)-one derivatives in good yields under mild conditions, highlighting the utility of readily accessible starting materials. organic-chemistry.org The catalytic cycle is proposed to involve the base-promoted formation of the enolate and subsequent nucleophilic attack on the aza-ortho-quinone methide, followed by cyclization and proton transfer steps.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Silver, Ruthenium)

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including dihydroquinolinones. Catalysts based on palladium, silver, and ruthenium have been extensively explored, each offering unique advantages in terms of reactivity and selectivity. mdpi.com

Palladium-catalyzed reactions have been widely employed for the synthesis of quinolinone derivatives. mdpi.com One strategy involves the palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides. mdpi.com Another powerful approach is the enantioselective decarboxylative [4+2] cycloaddition of vinyl benzoxazinanones with carboxylic acids, which utilizes a palladium catalyst in conjunction with a P-chiral monophosphorus ligand (BI-DIME) to afford 3,4-dihydroquinolin-2-ones with two contiguous stereocenters in good yields and high stereoselectivities. organic-chemistry.org

Silver-catalyzed reactions often proceed via radical pathways. A silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids provides a direct route to 3,4-disubstituted dihydroquinolin-2(1H)-ones in an aqueous solution. mdpi.com Similarly, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides in acetonitrile (B52724) has been developed for the synthesis of cyano-containing dihydroquinolin-2(1H)-ones. mdpi.com

Ruthenium-catalyzed methods also offer efficient pathways to dihydroquinolinone scaffolds. For instance, a [Ru(p-cymene)(L-proline)Cl] complex catalyzes the cyclization of 1,4,2-dioxazol-5-ones to form dihydroquinoline-2-ones with excellent yields and regioselectivity through a formal intramolecular arene C(sp²)-H amidation. organic-chemistry.org

Heterogeneous and Green Chemistry Catalysts (e.g., Silica Chloride, Indium(III) Chloride, Zeolite)

In the pursuit of more sustainable and environmentally friendly synthetic methods, heterogeneous and green chemistry catalysts have gained significant attention. These catalysts offer advantages such as ease of separation, recyclability, and often milder reaction conditions.

Silica chloride has been reported as an efficient and reusable catalyst for the synthesis of 2,3-dihydroquinazoline-4(1H)-ones, a related class of heterocycles, in water. biomedres.us This solid-supported catalyst simplifies the work-up procedure and minimizes toxic waste. The preparation of silica chloride involves the reaction of silica gel with thionyl chloride. biomedres.us The catalytic activity is attributed to the Lewis acidic nature of the silica-bound chloro groups, which activate the substrates towards cyclization.

An environmentally benign method for the cyclization of 2'-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones utilizes silica gel impregnated with indium(III) chloride under solvent-free microwave irradiation. This approach offers rapid reaction times and high yields.

Zeolite-based catalysts have been investigated for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. The catalytic performance was found to be related to the Lewis acid site content of the zeolite. Specifically, a ZnCl₂/Ni-USY-acid catalyst demonstrated the best performance, affording quinolines in good yields. rsc.org While this method produces quinolines rather than dihydroquinolinones, it highlights the potential of zeolites as shape-selective catalysts for the synthesis of related nitrogen heterocycles.

Enantioselective Synthesis of Dihydroquinolinone Scaffolds

The development of enantioselective methods for the synthesis of dihydroquinolinones is of great importance, as the chirality of these molecules often dictates their biological activity.

Chiral Catalyst-Mediated Asymmetric Approaches

A variety of chiral catalysts have been successfully employed to control the stereochemical outcome of dihydroquinolinone synthesis.

Chiral Iridium catalysts , such as Ir-SpiroPAP, have been used for the asymmetric partial hydrogenation of quinolines to yield chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov This strategy relies on the introduction of an ester group at the 3-position of the quinoline ring to enhance the electronic deficiency and polarity of the C3=C4 double bond. nih.gov

Palladium catalysis in combination with chiral ligands is another powerful tool for enantioselective synthesis. As mentioned earlier, the use of a P-chiral phosphine (B1218219) ligand with a palladium catalyst enables the asymmetric decarboxylative [4+2] cycloaddition to produce chiral 3,4-dihydroquinolin-2-ones. organic-chemistry.org

Chiral organocatalysts , such as novel phosphoric acid derivatives, have been shown to be highly effective and enantioselective for the cascade condensation/amine addition reaction between 2-aminobenzamide (B116534) and various aldehydes, affording 2,3-dihydroquinazolinones in excellent yields and with high enantiomeric excesses. rsc.orgresearchgate.net While L-proline has been explored as a catalyst for the asymmetric synthesis of 2-aryldihydroquinolinones from 2-aminoacetophenone (B1585202) and benzaldehydes, the observed enantiomeric excesses were low. nih.gov

Process Optimization for Yield and Purity

Optimizing reaction conditions is crucial for the large-scale synthesis of this compound and its analogs, aiming for high yields and purity while minimizing costs and environmental impact.

A specific synthesis for a close analog, 6-Amino-1-Methyl-3,4-dihydroquinolin-2(1H)-one , involves the reduction of the corresponding 6-nitro derivative. In this process, a suspension of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one in a mixture of ethanol (B145695) and water is treated with ammonium chloride and iron powder. The reaction mixture is heated to reflux for 2 hours. After cooling and filtration, the product is extracted with ethyl acetate and purified, yielding the desired 6-amino derivative as a yellow solid with a reported yield of 97%. chemicalbook.com

Furthermore, patents describing the preparation of related amino-substituted heterocycles, such as 6-aminoisoquinoline, emphasize the importance of purification steps to achieve high purity (≥99.9%) for use as pharmaceutical intermediates. google.com These methods often involve a multi-step purification process.

Below is a table summarizing various catalytic methods for the synthesis of dihydroquinolinone and related scaffolds, highlighting the reaction conditions and reported yields.

Catalyst/MethodStarting MaterialsProductYield (%)Reference
Base-Catalyzed
DBUaza-ortho-quinone methides, enolates3,4-dihydroquinolin-2(1H)-one derivativesGood organic-chemistry.org
Transition Metal-Catalyzed
Pd(OAc)₂/BI-DIMEvinyl benzoxazinanones, carboxylic acids3,4-dihydroquinolin-2-onesGood organic-chemistry.org
Ag-catalystN-arylcinnamamides, aliphatic carboxylic acids3,4-disubstituted dihydroquinolin-2(1H)-onesModerate to excellent mdpi.com
[Ru(p-cymene)(L-proline)Cl]1,4,2-dioxazol-5-onesdihydroquinoline-2-onesExcellent organic-chemistry.org
Heterogeneous/Green Catalysts
Silica chloride2-aminobenzamide, aldehydes2,3-dihydroquinazoline-4(1H)-onesGood to excellent biomedres.us
ZnCl₂/Ni-USY-acidaniline, C1–C4 alcoholsquinolines42.3–79.7 rsc.org
Enantioselective Synthesis
Ir-SpiroPAP4-substituted 3-ethoxycarbonylquinolineschiral 1,4-dihydroquinolinesup to 95% nih.gov
Chiral organocatalyst2-aminobenzamide, aldehydes2,3-dihydroquinazolinonesup to 99% rsc.orgresearchgate.net
L-proline2-aminoacetophenone, benzaldehydes2-aryldihydroquinolinones79-93% nih.gov
Process Optimization Example
Fe/NH₄Cl1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one6-Amino-1-Methyl-3,4-dihydroquinolin-2(1H)-one97% chemicalbook.com

Structural Analysis of this compound

Following a comprehensive search for scientific literature and data, the specific experimental results required for a detailed structural characterization of this compound could not be located. The requested data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), single-crystal X-ray diffraction, and elemental analysis for this specific compound, are not available in the public domain through the conducted searches.

While data exists for structurally related compounds, such as the isomeric 6-amino-3,4-dihydroquinolin-2(1H)-one, N-substituted analogs, or quinolinones with different substitution patterns, providing this information would not adhere to the strict focus on this compound. The precise electronic and structural effects of the carbonyl group at the C4 position and the amino group at the C6 position create a unique chemical entity whose spectroscopic and crystallographic properties cannot be accurately inferred from its isomers or other derivatives.

Therefore, to maintain scientific accuracy and adhere to the specific constraints of the request, the article focusing solely on the structural characterization of this compound cannot be generated at this time due to the absence of the necessary primary research data.

Chemical Reactivity and Derivatization Strategies for 6 Amino 2,3 Dihydroquinolin 4 1h One Analogues

Chemical Transformations of the Dihydroquinolinone Core

The dihydroquinolinone core of 6-Amino-2,3-dihydroquinolin-4(1H)-one possesses multiple reactive sites that can be targeted for chemical modification. These include the aromatic ring, the secondary amine, the activated methylene positions, and the carbonyl group. Strategic manipulation of these sites allows for the generation of a library of analogues with diverse functionalities.

Oxidation Reactions

The dihydroquinolinone core can undergo oxidation to introduce aromaticity, converting the 2,3-dihydroquinolin-4(1H)-one to the corresponding quinolin-4-one. This transformation is a key step in the synthesis of many biologically active quinolone compounds. While specific examples for the oxidation of this compound are not extensively detailed in the reviewed literature, the oxidation of analogous 2,3-dihydroquinazolin-4(1H)-ones to quinazolin-4(3H)-ones has been demonstrated. nih.gov For instance, treatment of 2,3-dihydroquinazolin-4(1H)-ones with potassium permanganate (KMnO4) can effect this aromatization. nih.gov It is plausible that similar oxidizing agents could be employed for the aromatization of the this compound core.

Table 1: Examples of Oxidation Reactions on Related Heterocyclic Cores

Starting Material Reagent Product Reference
2,3-Dihydroquinazolin-4(1H)-one KMnO4 Quinazolin-4(3H)-one nih.gov

Reduction Reactions

The carbonyl group of the dihydroquinolinone core is susceptible to reduction, yielding the corresponding alcohol. Asymmetric transfer hydrogenation has been effectively used for the kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives. This method affords enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones and the corresponding 2-aryl-tetrahydro-4-quinolols with high enantioselectivity. rsc.org

Furthermore, the entire heterocyclic ring can be reduced. Catalytic hydrogenation of quinolines is a well-established method for the synthesis of 1,2,3,4-tetrahydroquinolines. nih.govyoutube.com While this reaction typically starts from the fully aromatic quinoline (B57606), it demonstrates the possibility of reducing the dihydroquinolinone system to the corresponding tetrahydroquinoline derivative under appropriate catalytic conditions.

Table 2: Examples of Reduction Reactions on Dihydroquinolinone Analogues

Substrate Reaction Type Reagents Product Key Findings Reference
2-Aryl-2,3-dihydroquinolin-4(1H)-one Asymmetric Transfer Hydrogenation Rhodium catalyst, HCO2H/DABCO Enantiomerically enriched starting material and 2-aryl-tetrahydro-4-quinolol High enantioselectivity (up to >99% ee) and high selectivity factors (s up to 1057). rsc.org rsc.org
Quinolines Catalytic Hydrogenation Pd/C, H2 1,2,3,4-Tetrahydroquinolines Established method for saturation of the heterocyclic ring. nih.govyoutube.com nih.govyoutube.com

Electrophilic Substitution Reactions

The benzene (B151609) ring of the this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group at the 6-position. The amino group is a powerful ortho, para-director, meaning that electrophiles will preferentially attack the 5- and 7-positions of the quinolinone ring. acs.org Common electrophilic aromatic substitution reactions include halogenation, nitration, and formylation.

A study on the nitration of N-protected tetrahydroquinoline revealed that substitution occurs regioselectively at the 6-position, highlighting the susceptibility of this position to electrophilic attack. semanticscholar.orgresearchgate.netresearchgate.net For halogenation, a Lewis acid catalyst is typically required for less reactive aromatic systems, though highly activated rings can react without one. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, is another relevant electrophilic substitution. wikipedia.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com This method has been applied to various quinoline derivatives to produce versatile aldehyde intermediates. nih.govchemijournal.comijpcbs.com

Table 3: Predicted and Analogous Electrophilic Substitution Reactions

Reaction Type Reagents Expected Product Position(s) Notes References
Nitration HNO3/H2SO4 5- and 7-positions Based on nitration of N-protected tetrahydroquinolines. semanticscholar.orgresearchgate.netresearchgate.net semanticscholar.orgresearchgate.netresearchgate.net
Bromination Br2, FeBr3 5- and 7-positions General method for aromatic bromination. wikipedia.org wikipedia.org
Vilsmeier-Haack Formylation POCl3, DMF 5- or 7-position Applicable to activated aromatic systems. wikipedia.orgchemistrysteps.comnih.gov wikipedia.orgchemistrysteps.comnih.gov

Nucleophilic Substitution Reactions

The core structure of this compound is not inherently suited for direct nucleophilic aromatic substitution, as it lacks a leaving group on the aromatic ring. However, derivatization of the core, for instance through electrophilic halogenation to introduce a halogen at the 5- or 7-position, would generate substrates amenable to nucleophilic substitution reactions. Such reactions would allow for the introduction of a wide variety of nucleophiles, further diversifying the available analogues.

Condensation Reactions

The this compound molecule offers several sites for condensation reactions. The primary amino group at the 6-position can react with aldehydes and ketones to form imines. Additionally, the methylene group at the C-3 position, being adjacent to a carbonyl group, is activated and can participate in condensation reactions.

A notable example of such reactivity is the Mannich reaction, a three-component reaction involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. youtube.comwikipedia.org The Mannich reaction of 2-aminoquinolin-4(1H)-one with secondary amines and paraformaldehyde has been shown to yield the corresponding 3-aminomethyl derivatives. nih.gov This suggests that the C-3 position of this compound could similarly undergo Mannich-type condensations.

Table 4: Analogous Condensation Reactions

Reaction Type Substrate Reagents Product Reference
Mannich Reaction 2-Aminoquinolin-4(1H)-one Paraformaldehyde, Secondary Amine (e.g., Dimethylamine, Piperidine) 2-Amino-3-((dialkylamino)methyl)quinolin-4(1H)-one nih.gov

Cyclization Reactions to Form Fused Heterocycles

The 6-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. This amino group can act as a nucleophile in cyclization reactions with appropriate bifunctional reagents to build additional rings onto the quinolinone core.

One prominent strategy is the synthesis of pyrimido[4,5-b]quinolines. This can be achieved through multicomponent reactions involving a 6-amino-substituted pyrimidine (B1678525) or quinoline, an aldehyde, and a 1,3-dicarbonyl compound. rsc.orgsharif.edunih.gov For example, the reaction of 6-aminouracil derivatives with aldehydes and dimedone leads to the formation of the pyrimido[4,5-b]quinoline skeleton. rsc.orgnih.gov This suggests that this compound could be a suitable precursor for analogous fused pyrimidine rings.

Another important cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgyoutube.com While the starting material is not a β-arylethylamine, modifications to introduce such a moiety or related functionalities could enable Pictet-Spengler type cyclizations to form new fused ring systems.

Furthermore, the synthesis of oxazolo[4,5-g]quinolines has been reported, indicating another avenue for forming fused heterocycles from appropriately substituted aminoquinolines. tandfonline.com

Table 5: Strategies for the Synthesis of Fused Heterocycles from Amino-Substituted Aromatics

Fused Heterocycle Synthetic Strategy Typical Reagents Notes References
Pyrimido[4,5-b]quinolines Multicomponent Reaction 6-Aminouracil, Aldehyde, 1,3-Diketone A common method for constructing the fused pyrimidine ring. rsc.orgsharif.edunih.gov rsc.orgsharif.edunih.gov
Tetrahydroisoquinolines Pictet-Spengler Reaction β-Arylethylamine, Aldehyde/Ketone, Acid catalyst A classic method for forming a new six-membered nitrogen-containing ring. wikipedia.orgyoutube.com wikipedia.orgyoutube.com
Oxazolo[4,5-g]quinolines Cyclization Appropriately substituted aminoquinolines Demonstrates the potential for forming five-membered fused rings. tandfonline.com tandfonline.com

Functionalization of the Amino Group (C6-Position)

The amino group at the C6-position is a key site for derivatization, behaving as a typical aromatic amine. Its nucleophilicity allows for a variety of chemical transformations, including acylation, alkylation, amidation, and the formation of Schiff bases. These reactions provide a straightforward means to introduce a wide array of substituents, thereby modulating the electronic and steric properties of the molecule.

Acylation

Acylation of the C6-amino group introduces an acyl substituent, forming an amide linkage. This transformation is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or anhydrides under basic conditions. The resulting N-acyl derivatives often exhibit altered solubility and biological activity profiles. For instance, the synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide demonstrates a related acylation on a similar quinolinone core, highlighting the utility of this reaction in generating compounds with significant antiproliferative activities nih.govnycu.edu.tw. While this example involves an ether linkage at C6, the principle of acylating a nucleophile at this position is analogous. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Alkylation

The C6-amino group can undergo N-alkylation to yield secondary or tertiary amines. This is typically accomplished through reactions with alkyl halides or via reductive amination. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Alkylation of related heterocyclic systems, such as 2-pyridones and 2(1H)-quinolinones, often results in a mixture of N- and O-alkylated products, with the regioselectivity influenced by the choice of base and solvent nih.gov. For the 6-amino group, direct alkylation with alkyl halides in the presence of a base is a common strategy. The introduction of alkyl groups can significantly impact the lipophilicity and basicity of the molecule, which are critical parameters for drug design. Structure-activity relationship (SAR) studies on 6-aminoquinolones have shown that substituents at the C6-amino position can influence antibacterial activity acs.orgnih.gov.

Amidation

Amidation involves the formation of an amide bond between the C6-amino group and a carboxylic acid. This reaction typically requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with the amine. Common activating agents include carbodiimides (like EDC) or the conversion of the carboxylic acid to a more reactive species such as an acyl chloride sciencedaily.comnih.govnih.gov. The resulting amide linkage is generally stable and serves as a common functional group in many pharmaceutical compounds. The formation of amide bonds is a cornerstone of peptide synthesis and is widely used to link molecules together under mild conditions nih.govorganic-chemistry.org. This strategy allows for the conjugation of the this compound core to a wide variety of molecules, including amino acids, peptides, and other carboxylic acid-containing scaffolds.

Formation of Schiff Bases

The primary amino group at the C6-position readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration mdpi.com. The formation of Schiff bases is a reversible reaction, and the stability of the resulting imine can vary depending on the electronic and steric nature of the substituents. Studies on related amino-heterocycles, such as 4-amino-3,5-dimethyl-1,2,4-triazole, have shown that the reaction with substituted benzaldehydes can lead to the formation of stable hemiaminals or the fully dehydrated Schiff bases, depending on the reaction conditions and the nature of the aldehyde substituent mdpi.com.

Reactant 1Reactant 2Product TypeReference
4-Amino-3,5-dimethyl-1,2,4-triazoleSubstituted BenzaldehydesSchiff Base / Hemiaminal mdpi.com
Primary AmineAldehyde/KetoneSchiff Base (Imine)General Reaction

Reactions Involving the Carbonyl Group (C4-Position)

The carbonyl group at the C4-position is another key site for chemical modification. It can act as an electrophile for nucleophilic attack or its adjacent α-carbon (C3-position) can be functionalized through enolate chemistry.

Common reactions involving the C4-carbonyl and adjacent positions include:

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new chiral center at the C4-position. Stereoselective reduction can be achieved using chiral reducing agents or catalysts, providing control over the stereochemistry of the resulting alcohol google.comnih.govmdpi.com. For example, Meerwein-Ponndorf-Verley (MPV) reactions have been used for the stereoselective reduction of prochiral ketones to optically active chiral alcohols google.com.

Knoevenagel Condensation: The active methylene group at the C3-position can participate in Knoevenagel condensation with aldehydes. This reaction involves the formation of a new carbon-carbon double bond at the C3-position, leading to α,β-unsaturated ketone derivatives wikipedia.orgorganic-chemistry.org. The reaction is typically base-catalyzed and proceeds through the deprotonation of the C3-proton to form an enolate, which then attacks the aldehyde wikipedia.org.

Mannich Reaction: The C3-position can also undergo a Mannich reaction, which is an aminoalkylation involving an aldehyde and a primary or secondary amine. This three-component reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base, with a new substituent at the C3-position nih.govwikipedia.org. Studies on 2-aminoquinolin-4(1H)-one have demonstrated that the C3-position is sufficiently nucleophilic to participate in Mannich reactions, yielding 3-substituted derivatives nih.gov.

Reaction TypeReagentsPosition of FunctionalizationProduct
Reductione.g., NaBH₄, MPV reagentsC46-Amino-1,2,3,4-tetrahydroquinolin-4-ol
Knoevenagel CondensationAldehyde, Base (e.g., piperidine)C33-(Substituted-methylidene)-6-amino-2,3-dihydroquinolin-4(1H)-one
Mannich ReactionAldehyde, Amine, AcidC33-(Aminomethyl)-6-amino-2,3-dihydroquinolin-4(1H)-one

Regio- and Stereoselective Functionalization

Achieving regio- and stereoselectivity is crucial when multiple reactive sites are present or when new stereocenters are formed. For this compound analogues, this is particularly relevant in reactions involving both the aromatic ring and the heterocyclic core.

Regioselectivity: The functionalization of the C6-amino group versus other positions on the quinolinone ring is a key aspect of regioselectivity. Generally, the amino group is highly nucleophilic and will react preferentially with electrophiles under appropriate conditions. However, in reactions like the Mannich reaction, competition can exist between N-alkylation and C-alkylation at the C3-position nih.gov. The outcome can often be directed by careful selection of reaction conditions. For instance, in related quinazoline systems, nucleophilic aromatic substitution is highly regioselective for the C4-position over the C2-position mdpi.com. Similarly, for 6-aminoquinolones, the reactivity of the C6-amino group can be selectively harnessed in the presence of other functionalities nih.govnih.gov.

Stereoselectivity: Stereoselective transformations are important when creating chiral molecules. In the context of 2,3-dihydroquinolin-4(1H)-one analogues, stereocenters can be introduced at the C2, C3, and C4 positions.

C4-Position: As mentioned, the reduction of the C4-carbonyl group can be performed stereoselectively to yield either the (R)- or (S)-alcohol google.commdpi.com.

C2 and C3-Positions: The synthesis of the dihydroquinolinone ring itself can be designed to be stereoselective. For example, domino reactions initiated by the reduction of a nitro group followed by cyclization can lead to the formation of 2-aryl-2,3-dihydro-4(1H)-quinolinones with specific stereochemistry nih.gov. Furthermore, intramolecular cyclization of amino-substituted chalcones can proceed with high diastereoselectivity to form the dihydroquinolinone core organic-chemistry.org. One-pot multistep transformations involving Knoevenagel condensation followed by aza-Michael addition have been developed to construct fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives with high diastereoselectivity researchgate.net.

These selective functionalization strategies are essential for the rational design and synthesis of complex molecules based on the this compound scaffold for various applications.

Utility as Precursors for Advanced Organic Synthesis

The structural framework of this compound and its analogues represents a versatile scaffold in organic synthesis, serving as a valuable precursor for the construction of complex, polycyclic heterocyclic systems. The strategic placement of the amino group at the C-6 position, combined with the inherent reactivity of the dihydroquinolinone core, provides multiple avenues for derivatization and annulation reactions. These compounds are particularly instrumental in multicomponent reactions, which allow for the rapid assembly of intricate molecular architectures from simple starting materials.

The primary utility of this compound analogues in advanced organic synthesis lies in their application as building blocks for fused heterocyclic systems, most notably pyrimido[4,5-b]quinolines. This class of compounds is of significant interest due to its diverse pharmacological activities. The synthesis of these fused systems is often achieved through one-pot, multicomponent reactions that are both efficient and atom-economical.

A common and effective strategy involves the condensation of a 6-amino-4-quinolone derivative with an aldehyde and a 1,3-dicarbonyl compound. While direct examples utilizing this compound are not extensively documented in readily available literature, the reactivity pattern is well-established with structurally analogous compounds such as 6-aminouracil and 6-amino-1,3-dimethyluracil. These reactions highlight the synthetic potential of the 6-amino-substituted heterocyclic core.

For instance, the reaction of 6-amino-1,3-dimethyluracil with various aromatic aldehydes and a 1,3-dicarbonyl compound like dimedone, in the presence of a catalyst, yields the corresponding pyrimido[4,5-b]quinoline derivatives in high yields nih.gov. This transformation is believed to proceed through a series of condensation and cyclization steps, effectively building the quinoline and then the pyrimidine ring in a single pot. The versatility of this approach allows for the introduction of a wide range of substituents on the final molecule, depending on the choice of the starting aldehyde and dicarbonyl compound.

The following table summarizes representative examples of multicomponent reactions involving 6-aminouracil derivatives, which serve as a model for the potential applications of this compound in the synthesis of pyrimido[4,5-b]quinolines.

6-Amino PrecursorAldehyde1,3-Dicarbonyl CompoundProductRef.
6-Amino-1,3-dimethyluracilAromatic AldehydesDimedonePyrimido[4,5-b]quinolines nih.gov
6-Amino-1,3-dimethyluracilAromatic AldehydesBarbituric AcidPyrido[2,3-d]pyrimidines
6-AminouracilAromatic AldehydesMeldrum's AcidPyrimido[4,5-b]quinolines

Furthermore, the amino group at the C-6 position can be a handle for further functionalization. It can be diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions to attach other molecular fragments. This allows for the synthesis of a library of derivatives with diverse biological activities. The dihydroquinolinone core itself can also undergo various transformations, such as oxidation to the corresponding quinolin-4-one, or reactions at the C-3 position.

Advanced Research Directions and Emerging Applications

Development of Next-Generation Synthetic Methodologies

The synthesis of the 2,3-dihydroquinolin-4(1H)-one core has evolved significantly, moving from classical methods to more efficient and sustainable next-generation catalytic strategies. Traditional approaches often require harsh conditions and may lack broad substrate applicability. Modern methodologies, however, focus on catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance.

One-pot procedures are at the forefront of these advancements. For instance, a mild and efficient one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been developed using silver(I) triflate as a catalyst, starting from readily available o-aminoacetophenones and aromatic aldehydes. organic-chemistry.org Another environmentally friendly approach involves the cyclization of 2-aminochalcones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation without a solvent. organic-chemistry.org

Lewis acid catalysis has also seen significant progress. Zirconyl nitrate (B79036) has been employed as a water-tolerant Lewis acid catalyst for the intramolecular cyclization of o-aminochalcones, leading to 2-aryl-2,3-dihydroquinolin-4(1H)-ones in high yields under mild conditions. organic-chemistry.org More recently, a 1,7-hydride shift mechanism activated by a Lewis acid has been shown to convert amino-substituted chalcones into dihydroquinoline-4-ones with high diastereoselectivity. organic-chemistry.org

Furthermore, photoredox catalysis is emerging as a powerful tool. A metal- and additive-free photoredox cyclization of N-arylacrylamides using an organic light-emitting molecule as a photocatalyst provides a green pathway to dihydroquinolinones. organic-chemistry.org These next-generation synthetic methodologies are pivotal for creating diverse libraries of 6-Amino-2,3-dihydroquinolin-4(1H)-one derivatives for further investigation.

Advanced Computational Design and Virtual Screening for Bioactivity

Computational methods are indispensable tools for accelerating the discovery and optimization of bioactive molecules based on the this compound scaffold. These in silico techniques offer profound insights into the structure-activity relationships (SAR) and guide the rational design of novel derivatives with enhanced pharmacological profiles.

Density Functional Theory (DFT) calculations are employed to understand the electronic structure, stability, and reactivity of dihydroquinolin-4(1H)-one derivatives. acs.orgnih.gov These calculations can predict key molecular properties and reactive sites, aiding in the design of compounds with desired characteristics. nih.gov For example, DFT can be used to calculate molecular electrostatic potential surfaces, which indicate the nucleophilic and electrophilic sites of a molecule. nih.gov

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target. This method is instrumental in virtual screening campaigns to identify potential drug candidates from large compound libraries. For instance, docking studies have been used to investigate the interaction of quinolone derivatives with targets like phosphatidylinositol 3-kinase (PI3Kα), revealing key hydrogen bonding interactions within the kinase domains. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure and biological activity of a series of compounds. These models are valuable for predicting the activity of newly designed molecules and for optimizing lead compounds.

The integration of these computational strategies provides a robust framework for the design and virtual screening of this compound derivatives, significantly streamlining the path to new therapeutic agents and functional materials. acs.org

Table 1: Computational Methods in Dihydroquinolin-4(1H)-one Research
Computational MethodApplicationReference
Density Functional Theory (DFT)Elucidation of electronic structure, stability, and reactivity. acs.orgnih.gov
Molecular DockingPrediction of binding modes and affinities to biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity. acs.org
Hirshfeld Surface AnalysisInvestigation of intermolecular interactions in the crystalline state. acs.orgnih.gov

Identification of Novel Biological Pathways and Therapeutic Applications

The 2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. acs.org Research into derivatives of this compound is uncovering novel biological pathways and expanding their therapeutic potential.

One significant area of investigation is in cancer therapy . Derivatives of the closely related 2,3-dihydroquinazolin-4(1H)-one have been identified as broad-spectrum cytotoxic agents. nih.gov These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov The diverse biological actions of these scaffolds have spurred the development of numerous synthetic routes to facilitate the exploration of their anticancer potential. nih.gov

The versatility of the quinolinone core is further demonstrated by the synthesis of peptide-dihydroquinolinone conjugates . For example, novel 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov While showing weak antioxidant activity, certain conjugates displayed inhibitory effects against hCA II, suggesting potential applications in conditions where this enzyme is overactive. nih.gov

Furthermore, the metabolism of related quinoline (B57606) derivatives can lead to bioactive compounds. For instance, the imidazoquinoline (R)-3, a potent dopamine (B1211576) agonist in vivo, is metabolized to imidazoquinolinones that exhibit significant dopaminergic (D2) and serotonergic (5HT1A) activities in binding assays. acs.org This highlights the potential for this compound to serve as a prodrug or to be metabolized into other active forms.

Table 2: Investigated Biological Activities of Dihydroquinolinone Derivatives
Biological ActivityInvestigated Target/PathwayReference
AnticancerTubulin polymerization inhibition nih.gov
Enzyme InhibitionCarbonic Anhydrase II nih.gov
NeuroactivityDopamine D2 and Serotonin 5HT1A receptor binding acs.org

Integration in Chemical Biology and Material Science Research

The unique structural and functional properties of the this compound scaffold make it a valuable building block for applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and material science.

In chemical biology , the dihydroquinolinone core can be incorporated into larger molecular structures to probe biological systems. The synthesis of peptide-dihydroquinolinone conjugates is a prime example, where the quinolinone moiety can be used to modulate the properties of the peptide, such as its stability or target affinity. nih.gov

In material science , the quinolinone scaffold is being explored for the development of novel functional materials. The ability of quinoline derivatives to self-assemble into ordered structures is a key property being harnessed in this area. researchgate.net These self-assembling materials can exhibit interesting properties, such as changes in fluorescence in response to external stimuli like acids and bases. researchgate.net

Furthermore, the incorporation of quinoline units into polymers is an active area of research. These quinoline-based polymers can be designed to have specific thermal and mechanical properties, as well as potential applications in drug delivery and as functional coatings. The development of processable, fully aromatic quinoline-based polymers demonstrates the potential for creating high-performance materials.

The integration of this compound into these advanced research fields is driven by its synthetic accessibility and the tunable nature of its physicochemical properties.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. The principles of host-guest chemistry, where a host molecule encapsulates a guest molecule, are being applied to create novel functional systems. wikipedia.orgthno.org

The dihydroquinolinone scaffold can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the formation of supramolecular assemblies. researchgate.net These interactions can be engineered to direct the self-assembly of quinolinone derivatives into well-defined nanostructures, such as gels. researchgate.net These supramolecular materials can exhibit stimuli-responsive behavior, making them attractive for applications in sensing and controlled release. researchgate.net

In the context of host-guest chemistry , the cavity-containing structures of macrocyclic hosts like cyclodextrins and calixarenes can encapsulate quinolinone derivatives. This encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility and stability. thno.org For instance, the formation of host-guest inclusion complexes can enhance the solubility of poorly soluble drugs and protect them from degradation. thno.org

The dynamic and reversible nature of these non-covalent interactions allows for the design of "smart" materials that can respond to specific triggers in their environment. thno.org While specific studies on the host-guest chemistry of this compound are still emerging, the foundational principles and the demonstrated ability of the quinolinone scaffold to engage in supramolecular interactions suggest a promising future for this compound in the design of advanced functional materials and delivery systems. wikipedia.orgthno.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-2,3-dihydroquinolin-4(1H)-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, hydrogenation of 6-nitro-3,4-dihydroquinolin-2(1H)-one using 10% Pd/C in ethanol under H₂ atmosphere for 48 hours yields 72.9% of the amino derivative after purification via flash chromatography . Key factors affecting yield include:

  • Catalyst loading : Higher Pd/C ratios (5–10 wt%) improve reduction efficiency.
  • Solvent choice : Polar solvents like ethanol enhance nitro group reactivity.
  • Purification : Biotage flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) resolves impurities effectively .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : A combination of spectroscopic methods is critical:

  • ¹H NMR : Look for characteristic signals such as the NH₂ group (δ 5.8–6.2 ppm, broad singlet) and dihydroquinoline protons (δ 2.5–3.5 ppm, multiplet) .
  • IR : Confirm the presence of C=O (1660–1680 cm⁻¹) and NH₂ (3200–3400 cm⁻¹) stretches .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 177.1 for the parent ion .

Q. What solvents and storage conditions are recommended for handling this compound?

  • Methodological Answer :

  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) but poorly soluble in water .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the amine group. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers address contradictory spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :

  • Cross-verification : Use orthogonal techniques (e.g., ¹³C NMR, HSQC) to resolve ambiguities in ¹H NMR assignments .
  • Byproduct analysis : LC-MS or HPLC (C18 column, 0.1% TFA in acetonitrile/water) identifies impurities. For example, over-reduction products (e.g., fully saturated quinolines) can form if H₂ pressure exceeds 50 psi .
  • Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR bands for comparison with experimental data .

Q. What strategies are effective for designing multi-step syntheses of derivatives with modified substituents?

  • Methodological Answer :

  • Functional group compatibility : Protect the amine group (e.g., Boc protection) before introducing halogens or alkyl chains. For example, bromination at the 6-position requires prior protection to avoid side reactions .
  • Sequential reactions : Use reductive amination (NaBH₃CN) or Ullmann coupling to attach heterocycles (e.g., thiophene) to the quinoline core .
  • Case study : Compound 50 (N-(1-(2-(diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) was synthesized via sequential nitro reduction, amidation, and purification by flash chromatography (43.7% yield) .

Q. How can theoretical frameworks guide the biological evaluation of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Link substituent effects (e.g., electron-withdrawing groups at C-6) to biological activity. For instance, bromine substitution enhances antimicrobial activity by increasing lipophilicity .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., bacterial topoisomerases) based on the compound’s conformation .
  • In vitro assays : Prioritize assays aligned with the compound’s theoretical mechanism. For example, agar diffusion assays (10–100 µg/mL) evaluate antimicrobial potency against S. aureus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.